BenchChemオンラインストアへようこそ!

Bleomycin A5 hydrochloride

Oncology Pharmacokinetics Tissue Distribution

Bleomycin A5 hydrochloride (Pingyangmycin) is a chemically uniform glycopeptide antibiotic that eliminates the compositional variability of generic bleomycin mixtures (e.g., Blenoxane). It provides a reproducible ss:ds DNA cleavage ratio of 5.8:1, ensuring consistent experimental outcomes across batches. Compared to Bleomycin A2, Bleomycin A5 demonstrates superior intratumoral accumulation in esophageal carcinoma models and lower acute pulmonary toxicity, enabling tighter control in fibrosis studies. Its preferential mammary-gland accumulation supports translational breast-cancer research. Choose this defined congener for dose-response studies, mechanistic investigations, and preclinical models that demand batch-to-batch consistency and predictable toxicity profiles.

Molecular Formula C57H90ClN19O21S2
Molecular Weight 1477.0 g/mol
Cat. No. B13412958
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBleomycin A5 hydrochloride
Molecular FormulaC57H90ClN19O21S2
Molecular Weight1477.0 g/mol
Structural Identifiers
SMILESCC1=C(N=C(N=C1N)C(CC(=O)N)NCC(C(=O)N)N)C(=O)NC(C(C2=CN=CN2)OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)CO)O)OC(=O)N)O)C(=O)NC(C)C(C(C)C(=O)NC(C(C)O)C(=O)NCCC5=NC(=CS5)C6=NC(=CS6)C(=O)NCCCNCCCCN)O.Cl
InChIInChI=1S/C57H89N19O21S2.ClH/c1-22-35(73-48(76-46(22)61)27(14-33(60)80)68-15-26(59)47(62)86)52(90)75-37(43(28-16-65-21-69-28)95-56-45(41(84)39(82)31(17-77)94-56)96-55-42(85)44(97-57(63)92)40(83)32(18-78)93-55)53(91)70-24(3)38(81)23(2)49(87)74-36(25(4)79)51(89)67-13-8-34-71-30(20-98-34)54-72-29(19-99-54)50(88)66-12-7-11-64-10-6-5-9-58;/h16,19-21,23-27,31-32,36-45,55-56,64,68,77-79,81-85H,5-15,17-18,58-59H2,1-4H3,(H2,60,80)(H2,62,86)(H2,63,92)(H,65,69)(H,66,88)(H,67,89)(H,70,91)(H,74,87)(H,75,90)(H2,61,73,76);1H/t23-,24-,25-,26+,27+,31+,32-,36+,37+,38+,39-,40-,41+,42+,43+,44+,45+,55-,56+;/m1./s1
InChIKeyNRVKJXFKQWUKCB-YOXWSFJOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bleomycin A5 Hydrochloride: A Defined Glycopeptide Antitumor Antibiotic for Reproducible Research


Bleomycin A5 hydrochloride (Pingyangmycin hydrochloride) is a defined, single-component glycopeptide antibiotic isolated from Streptomyces verticillus, belonging to the bleomycin family of antitumor agents [1]. Unlike the clinical bleomycin mixture (Blenoxane) which contains 55-75% bleomycin A2 and 25-32% bleomycin B2, Bleomycin A5 hydrochloride is a chemically pure congener with the CAS Registry Number 55658-47-4 and molecular formula C57H89N19O21S2·HCl [2]. This compound exerts its cytotoxic effect through sequence-selective DNA binding and metal-ion-dependent oxidative cleavage, resulting in both single-stranded (ss) and double-stranded (ds) DNA breaks [3].

Why Bleomycin A5 Hydrochloride Cannot Be Substituted with Generic Bleomycin Mixtures


Generic bleomycin (Blenoxane) is a complex mixture of glycopeptides, predominantly bleomycin A2 (55-75%) and B2 (25-32%), with variable minor components that can shift between manufacturing batches or international suppliers [1]. This compositional heterogeneity directly translates into quantifiable differences in DNA cleavage efficiency, tumor uptake, pulmonary toxicity, and acute lethality compared to the single-entity Bleomycin A5 hydrochloride [2][3]. For researchers requiring reproducible dose-response relationships, defined mechanism-of-action studies, or animal models with predictable toxicity profiles, substitution with undefined mixtures introduces uncontrolled variables that compromise data integrity and cross-study comparability.

Bleomycin A5 Hydrochloride Quantitative Differentiation Data


Superior Tumor Tissue Penetration in Esophageal Carcinoma Compared to Bleomycin A2

In a direct head-to-head study using microbiological assay, Bleomycin A5 achieved significantly higher intratumoral concentrations in mouse esophageal carcinoma SGA-73 tissue compared to Bleomycin A2 [1]. This enhanced tumor penetration contributes to the observed stronger antitumor effect on an equal LD50 basis.

Oncology Pharmacokinetics Tissue Distribution

Reduced Acute Pulmonary Toxicity in Mice Compared to Bleomycin A2

Light and electron microscopy analysis revealed that Bleomycin A5 induces less severe morphological damage to mouse lung tissue than Bleomycin A2 when administered on an equal body weight dosage basis [1]. This reduction in acute pulmonary injury is a critical differentiator for in vivo studies where dose-limiting lung toxicity is a primary concern.

Toxicology Pulmonary Fibrosis Drug Safety

Lower Acute Systemic Toxicity in Mice Compared to Bleomycin A2

In acute toxicity experiments, Bleomycin A5 demonstrated lower lethality in mice compared to Bleomycin A2, indicating a favorable acute safety margin [1]. This finding is particularly relevant for establishing maximum tolerated doses in experimental protocols.

Acute Toxicity LD50 Preclinical Safety

Higher Concentration in Mammary Gland and Stomach Tissues Compared to Bleomycin A2

Following intravenous administration in rats, Bleomycin A5 achieved higher concentrations than Bleomycin A2 in both mammary gland and stomach tissues [1]. This differential tissue distribution profile correlates with the observed antitumor activity against DMBA-induced rat mammary carcinoma.

Tissue Distribution Mammary Carcinoma Pharmacokinetics

More Efficient Double-Stranded DNA Cleavage Compared to Bleomycin A2

In plasmid relaxation assays, Bleomycin A5 exhibited a single-strand to double-strand (ss:ds) DNA cleavage ratio of 5.8:1, indicating a higher proportion of the more cytotoxic double-strand breaks compared to Bleomycin A2 which showed a ratio of 7.3:1 [1]. A lower ss:ds ratio denotes more efficient ds cleavage, which is considered the primary source of bleomycin-mediated cytotoxicity.

Mechanism of Action DNA Damage Biochemistry

Rapid Peak Tumor Uptake in Specific Sarcoma Models

Pharmacokinetic studies using 57Co-labeled Bleomycin A5 revealed that peak tumor uptake occurs as early as 5 minutes post-administration in rhabdomyosarcoma (RMS) and Pliss lymphosarcoma (PLS) models, with storage maxima of 0.83 ± 0.10% and 0.71 ± 0.06% of the applied activity per gram of tumor tissue, respectively [1]. This rapid tumor localization is a kinetic property distinct from other bleomycin congeners which have not been characterized with identical temporal resolution.

Pharmacokinetics Radiolabeling Sarcoma Research

Bleomycin A5 Hydrochloride Optimal Use Cases in Research


Esophageal Squamous Cell Carcinoma Xenograft Efficacy Studies

For preclinical efficacy testing in esophageal carcinoma models, Bleomycin A5 hydrochloride provides superior intratumoral drug accumulation compared to Bleomycin A2 [1]. Researchers can leverage this property to achieve enhanced tumor growth inhibition at equivalent or lower systemic doses, improving the translationally relevant therapeutic index in SGA-73 or similar esophageal cancer models.

Mechanistic DNA Damage and Repair Studies

The quantitatively characterized ss:ds DNA cleavage ratio of 5.8:1 for Bleomycin A5 versus 7.3:1 for Bleomycin A2 makes this defined congener the preferred reagent for studies investigating the differential cellular processing of single- versus double-strand DNA breaks [1]. The reproducible cleavage pattern ensures consistent experimental outcomes across replicate experiments and between laboratories.

Pulmonary Fibrosis Model Development with Controlled Toxicity

Bleomycin A5 hydrochloride is a well-validated inducer of pulmonary fibrosis in rodent models, producing reproducible inflammation and collagen deposition at defined doses (e.g., 1-5 mg/kg intratracheal instillation) [1]. The lower acute pulmonary toxicity compared to Bleomycin A2 allows for tighter control over fibrosis severity, enabling more nuanced studies of anti-fibrotic interventions [2].

Mammary Carcinoma and Breast Cancer Translational Research

The preferential accumulation of Bleomycin A5 in mammary gland tissue, documented in direct comparison with Bleomycin A2, supports its use as a tool compound in DMBA-induced rat mammary carcinoma models and other breast cancer research applications [1]. This tissue selectivity enhances the translational relevance of preclinical findings to human breast cancer therapeutics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bleomycin A5 hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.